molecular formula C9H14Cl2N2O B15314315 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride

カタログ番号: B15314315
分子量: 237.12 g/mol
InChIキー: SMWSPFFHXHPASY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is a pyridine derivative featuring a hydroxyl group at the 2-position and a pyrrolidine ring substituted at the 3-position of the pyridine core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

特性

分子式

C9H14Cl2N2O

分子量

237.12 g/mol

IUPAC名

3-pyrrolidin-3-yl-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c12-9-8(2-1-4-11-9)7-3-5-10-6-7;;/h1-2,4,7,10H,3,5-6H2,(H,11,12);2*1H

InChIキー

SMWSPFFHXHPASY-UHFFFAOYSA-N

正規SMILES

C1CNCC1C2=CC=CNC2=O.Cl.Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyl group and subsequently attached to the pyridine ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the pyridine ring can produce piperidine derivatives .

科学的研究の応用

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride has several scientific research applications, including:

作用機序

The mechanism of action of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-Pyridine Backbones

(a) 3-(3-Pyrrolidinyl)pyridine Dihydrochloride (SS-9440)
  • Molecular Formula : C₉H₁₄Cl₂N₂
  • Purity : 98%
  • Key Differences : The pyrrolidine is directly attached to the pyridine at the 3-position without a hydroxyl group. This absence reduces hydrogen-bonding capacity compared to the target compound.
  • Implications : Lower polarity may enhance blood-brain barrier permeability but limit solubility in aqueous media .
(b) (R)-3-(Pyrrolidin-2-yl)pyridine Hydrochloride (QV-2361)
  • Molecular Formula : C₉H₁₃ClN₂
  • Purity : 95%
  • Key Differences : The pyrrolidine is attached at the 2-position of pyridine, and the stereochemistry (R-configuration) introduces chirality.
  • Implications : Stereospecific interactions could improve binding affinity to enantioselective targets like G-protein-coupled receptors .
(c) 3-Pyrrolidin-3-ylpyridine Dioxalate (ST-1420)
  • Molecular Formula : C₁₁H₁₄N₂O₆ (salt form)
  • Purity : 95%
  • Key Differences : The dioxalate salt replaces dihydrochloride, altering solubility and crystallinity.
  • Implications : Lower chloride content may reduce ionic strength in formulation buffers, beneficial for sensitive assays .

Analogues with Functional Group Modifications

(a) [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol Dihydrochloride
  • Molecular Formula : C₁₀H₁₆Cl₂N₂O
  • Purity : ≥95%
  • Key Differences: A methanol group is appended to the pyrrolidine ring.
(b) 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine Dihydrochloride
  • Molecular Formula : C₁₁H₁₆Cl₂N₂O₂
  • Key Differences : A methoxy group at the 2-position and an oxygen linker between pyridine and pyrrolidine.

Analogues with Heterocyclic Replacements

(a) 3-(Piperidin-2-yl)pyridine Hydrochloride
  • Molecular Formula : C₁₀H₁₅ClN₂
  • Key Differences : Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring).
(b) D-2-Amino-3-(pyridin-3-yl)propanoic Acid Dihydrochloride
  • Molecular Formula : C₈H₁₁Cl₂N₂O₂
  • Key Differences: An amino acid side chain replaces the hydroxyl group.
  • Implications: Introduces zwitterionic character, enabling interactions with transporters or enzymes involved in amino acid metabolism .

Comparative Data Table

Compound Name Molecular Formula Salt Form Purity Key Structural Features Potential Advantages
3-(Pyrrolidin-3-yl)pyridin-2-ol diHCl C₉H₁₄Cl₂N₂O Dihydrochloride 95% Pyridine-2-ol, pyrrolidine-3-substitution Balanced solubility and bioactivity
3-(3-Pyrrolidinyl)pyridine diHCl (SS-9440) C₉H₁₄Cl₂N₂ Dihydrochloride 98% No hydroxyl group Enhanced lipophilicity
(R)-3-(Pyrrolidin-2-yl)pyridine HCl (QV-2361) C₉H₁₃ClN₂ Hydrochloride 95% 2-Substitution, chiral center Enantioselective binding
[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol diHCl C₁₀H₁₆Cl₂N₂O Dihydrochloride ≥95% Methanol substituent Improved hydrogen bonding
3-(Piperidin-2-yl)pyridine HCl C₁₀H₁₅ClN₂ Hydrochloride N/A Piperidine ring Increased stability in acidic conditions

Research Findings and Implications

  • Salt Form Impact: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride or dioxalate forms, critical for in vivo applications .
  • Functional Group Effects : Hydroxyl groups (as in pyridin-2-ol) enhance polarity and receptor binding but may require prodrug strategies to improve bioavailability .
  • Stereochemistry : Chiral analogues (e.g., QV-2361) demonstrate the importance of stereochemistry in optimizing target engagement and reducing off-target effects .

生物活性

3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its enzymatic inhibition, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety, contributing to its biological activity. Its dihydrochloride form enhances solubility, making it suitable for various biological assays.

Biological Activities

  • Enzyme Inhibition
    • Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are critical in inflammatory processes.
    • The compound's IC50 values for these enzymes suggest it may serve as a lead compound for developing anti-inflammatory drugs.
  • Antimicrobial Activity
    • In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating potent activity .
    • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Neuroprotective Effects
    • Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of neuroinflammatory pathways. This could make it a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzymes/OrganismsIC50/MIC ValuesReferences
Enzyme InhibitionCOX-1, COX-2, 5-LOXIC50 values in µM
AntimicrobialMRSA, MSSAMIC 0.125–0.255 µg/mL
NeuroprotectionNeuroinflammatory markersTBD

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Pro-inflammatory Pathways : By inhibiting key enzymes such as COX and LOX, the compound may reduce the production of pro-inflammatory mediators.
  • Antibacterial Mechanisms : Its interaction with bacterial cell components disrupts essential functions, leading to cell death.

Future Directions and Research Needs

Further research is necessary to elucidate the precise mechanisms of action and to evaluate the therapeutic potential in clinical settings. Key areas for future investigation include:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity.

Q & A

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill management : Neutralize acid spills with sodium bicarbonate, followed by adsorption using vermiculite .
  • First aid : For skin exposure, rinse immediately with 0.9% saline solution; for ingestion, administer activated charcoal .

(Advanced) How can researchers resolve discrepancies in reported biological activities of structurally analogous pyrrolidine-pyridine derivatives?

Methodological Answer :
Discrepancies often arise from variations in stereochemistry, salt forms, or assay conditions. Strategies include:

  • Comparative SAR analysis : Map functional group substitutions against activity data (e.g., compare 3-(pyridin-2-yl) vs. 3-(pyridin-3-yl) analogs from ).
  • Standardize assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor binding).
  • Meta-analysis : Use computational tools like Molecular Dynamics (MD) simulations to identify critical binding interactions that explain divergent results .

(Advanced) What strategies mitigate by-product formation during the final dihydrochloride salt preparation?

Methodological Answer :
Common by-products include partial hydrochloride salts or oxidized pyrrolidine rings. Mitigation approaches:

  • Controlled acid addition : Add HCl gas slowly in anhydrous ethanol to avoid localized over-acidification .
  • Recrystallization : Use a 9:1 ethanol/water mixture at −20°C to selectively precipitate the dihydrochloride salt .
  • TLC monitoring : Track reaction progress using silica gel plates (CH2Cl2/MeOH 8:2) to detect intermediates .

(Advanced) How can computational modeling predict the neuropharmacological potential of this compound?

Q. Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with targets like dopamine D2 or serotonin 5-HT1A receptors. Key parameters:
    • Grid box centered on the orthosteric site (20 Å<sup>3</sup>).
    • Lamarckian genetic algorithm for conformational sampling .
  • ADMET prediction : Employ SwissADME to assess blood-brain barrier permeability (e.g., logP < 3.0 favors CNS penetration) .
  • Validate predictions with in vitro radioligand binding assays using [<sup>3</sup>H]spiperone for D2 affinity .

(Advanced) What techniques ensure enantiomeric purity in stereochemically complex analogs of this compound?

Q. Methodological Answer :

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers.
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during pyrrolidine ring formation .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .

(Advanced) How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic profile?

Q. Methodological Answer :

  • Halogenation at pyridine 5-position :
    • Chlorine : Increases metabolic stability (t1/2 ↑ 30%) but reduces solubility (logP ↑ 0.5) .
    • Fluorine : Enhances membrane permeability (PAMPA logPe ↑ −4.2 to −3.8) .
  • In silico tools : Use Schrödinger’s QikProp to predict changes in bioavailability (%HOA) and CYP450 inhibition .

(Advanced) What analytical methods resolve ambiguities in proton assignment for NMR spectra of this compound?

Q. Methodological Answer :

  • 2D NMR : Perform HSQC to correlate <sup>1</sup>H and <sup>13</sup>C signals, resolving overlapping peaks in the pyrrolidine region (δ 2.5–3.5 ppm) .
  • NOESY : Identify spatial proximity between pyridine H-6 and pyrrolidine H-3 to confirm regiochemistry .
  • Variable-temperature NMR : Conduct at 298 K and 318 K to distinguish dynamic effects (e.g., ring puckering) .

(Advanced) How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Q. Methodological Answer :

  • Forced degradation : Expose to simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 6.8, pancreatin) for 24 hours. Monitor via HPLC for decomposition products (e.g., free base formation) .
  • Plasma stability assay : Incubate with rat plasma (37°C, 1 hour); quantify remaining compound using LC-MS/MS .
  • Lyophilization stability : Store lyophilized powder at −80°C and assess purity monthly for 6 months .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。